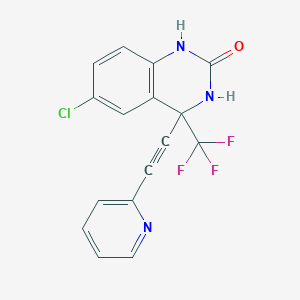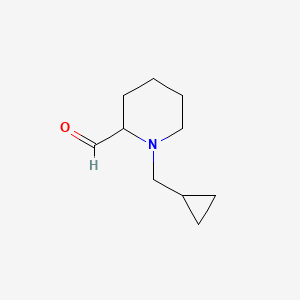
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO. It is a piperidine derivative, characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the second position of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with 2-piperidone under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the aldehyde group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 1-(Cyclopropylmethyl)piperidine-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)piperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)piperidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Piperidine-2-carbaldehyde: Lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: Lacks the piperidine ring and aldehyde group
Uniqueness: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde group at the second position of the piperidine ring.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)piperidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c12-8-10-3-1-2-6-11(10)7-9-4-5-9/h8-10H,1-7H2 |
InChI-Schlüssel |
SLZVUDSZUROODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C=O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


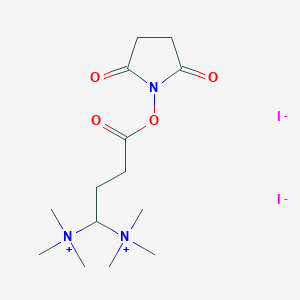
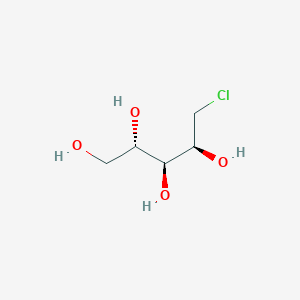
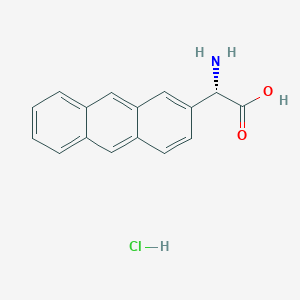
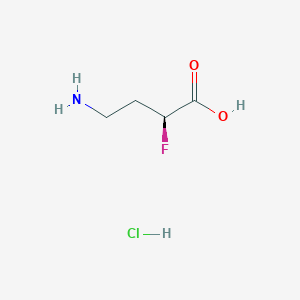
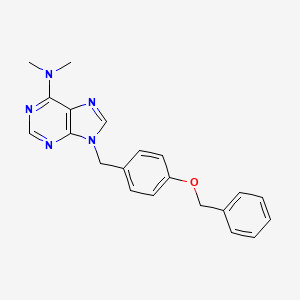
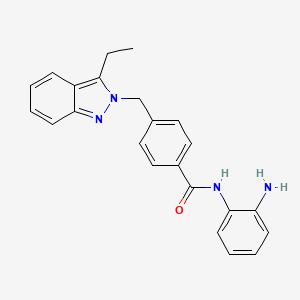
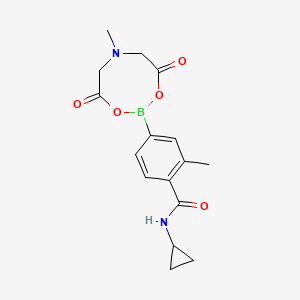
![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
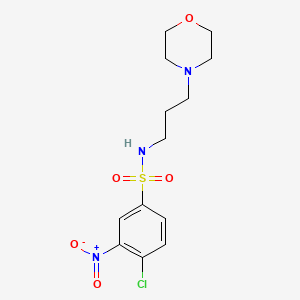

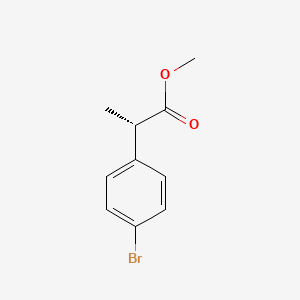
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
